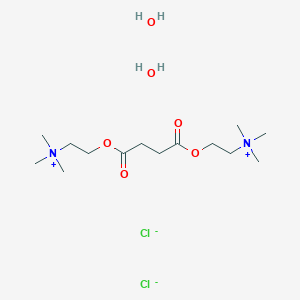

Succinylcholinchlorid-Dihydrat

Übersicht

Beschreibung

Succinylcholine Chloride Dihydrate is a depolarizing skeletal muscle relaxant used primarily in medical settings to induce short-term paralysis. It is composed of two molecules of the neurotransmitter acetylcholine linked by their acetyl groups. This compound is commonly used to facilitate tracheal intubation and provide muscle relaxation during surgical procedures .

Wissenschaftliche Forschungsanwendungen

Succinylcholine Chloride Dihydrate has a wide range of applications in scientific research:

- Chemistry: Used as a model compound to study ester hydrolysis and enzymatic degradation.

- Biology: Employed in studies involving neuromuscular junctions and neurotransmitter interactions.

- Medicine: Widely used in anesthesia to facilitate tracheal intubation and provide muscle relaxation during surgeries .

- Industry: Utilized in the production of various pharmaceutical formulations and as a standard in quality control testing .

Wirkmechanismus

Target of Action

Succinylcholine chloride dihydrate, also known as suxamethonium chloride, is a depolarizing skeletal muscle relaxant . Its primary targets are the cholinergic receptors of the motor endplate . These receptors play a crucial role in muscle contraction and relaxation by mediating the action of the neurotransmitter acetylcholine .

Mode of Action

Succinylcholine functions by binding to the motor nicotinic acetylcholine receptors, similar to acetylcholine . This binding induces membrane depolarization, which initially causes brief fasciculations or involuntary muscle spasms, followed by skeletal muscle paralysis . The paralysis may be maintained for as long as an adequate concentration of succinylcholine remains at the receptor site .

Biochemical Pathways

The action of succinylcholine leads to the efflux of potassium from the muscle, which can result in hypokalemia in individuals with upregulated expression of acetylcholine receptors . This depolarization stimulates muscle contraction, but the sustained disruption caused by succinylcholine prevents further muscle contractions .

Pharmacokinetics

The onset of succinylcholine’s neuromuscular blockade takes effect within 60 seconds of intravenous administration and lasts between four to six minutes . This rapid onset and offset make succinylcholine particularly useful in the setting of short medical procedures requiring brief periods of muscle relaxation .

Result of Action

The molecular and cellular effects of succinylcholine’s action result in muscle paralysis . The paralysis induced by succinylcholine has been described as “progressive”, first involving the muscles of the face and glottis, then the intercostals and diaphragm, and finally other skeletal muscles .

Action Environment

The action, efficacy, and stability of succinylcholine can be influenced by various environmental factors. For instance, genetic variations in the pseudocholinesterase enzyme, which metabolizes succinylcholine, can affect the duration of its action . Additionally, conditions that upregulate acetylcholine receptors, such as burns, disuse atrophy, and denervation, can increase the sensitivity to succinylcholine .

Biochemische Analyse

Biochemical Properties

Succinylcholine chloride dihydrate acts similarly to acetylcholine, a neurotransmitter that transmits signals in the nervous system. By binding to the cholinergic receptors of the motor end plate, it produces a depolarizing block, leading to muscle relaxation .

Cellular Effects

In the cellular context, succinylcholine chloride dihydrate affects muscle cells by causing a temporary paralysis. This is achieved by binding to the acetylcholine receptor at the neuromuscular junction and depolarizing the junction, thus preventing further signal transmission and leading to muscle relaxation .

Molecular Mechanism

The molecular mechanism of action of succinylcholine chloride dihydrate involves mimicking the action of acetylcholine at the neuromuscular junction. Unlike acetylcholine, succinylcholine is not rapidly degraded by acetylcholinesterase, resulting in a prolonged depolarization of the motor end plate .

Temporal Effects in Laboratory Settings

The effects of succinylcholine chloride dihydrate begin within 60 seconds of intravenous administration and last between four to six minutes . This rapid onset and offset make succinylcholine particularly useful in the setting of short medical procedures requiring brief periods of muscle relaxation .

Subcellular Localization

As a small, water-soluble molecule, succinylcholine does not have a specific subcellular localization. Instead, it acts at the neuromuscular junction, which is located in the synaptic cleft between motor neurons and muscle cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Succinylcholine Chloride Dihydrate typically involves the reaction of succinic acid with phosphorus pentachloride to form succinyl chloride. This intermediate is then reacted with choline chloride to produce Succinylcholine Chloride . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of Succinylcholine Chloride Dihydrate involves large-scale synthesis using similar chemical reactions but optimized for mass production. The process includes rigorous quality control measures to ensure the compound meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: Succinylcholine Chloride Dihydrate primarily undergoes hydrolysis and enzymatic degradation. It is hydrolyzed by pseudocholinesterase into succinylmonocholine and choline .

Common Reagents and Conditions:

Hydrolysis: Water and pseudocholinesterase enzyme.

Degradation: Occurs under physiological conditions in the presence of the enzyme.

Major Products Formed:

- Succinylmonocholine

- Choline

Vergleich Mit ähnlichen Verbindungen

- Suxamethonium Chloride

- Succinyldicholine Dichloride

Comparison: Succinylcholine Chloride Dihydrate is unique due to its rapid onset and short duration of action, making it ideal for short medical procedures. In contrast, other neuromuscular blocking agents may have longer durations of action or different mechanisms of degradation .

Succinylcholine Chloride Dihydrate stands out for its specific application in rapid sequence intubation and its well-documented safety profile in controlled medical environments .

Eigenschaften

CAS-Nummer |

6101-15-1 |

|---|---|

Molekularformel |

C14H32ClN2O5+ |

Molekulargewicht |

343.87 g/mol |

IUPAC-Name |

trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;chloride;hydrate |

InChI |

InChI=1S/C14H30N2O4.ClH.H2O/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;1H;1H2/q+2;;/p-1 |

InChI-Schlüssel |

MCKZIXJIZQVIAW-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.O.O.[Cl-].[Cl-] |

Kanonische SMILES |

C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.O.[Cl-] |

Piktogramme |

Acute Toxic |

Löslichkeit |

>59.6 [ug/mL] (The mean of the results at pH 7.4) |

Synonyme |

uxamethonium Chloride Dihydrate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

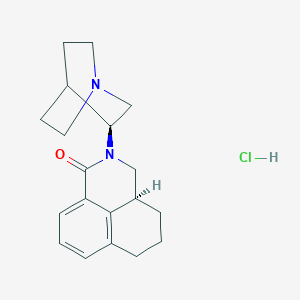

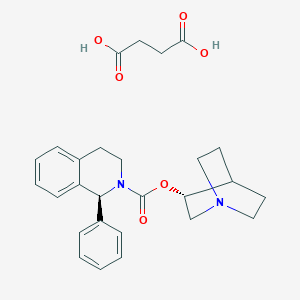

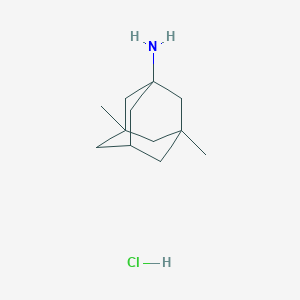

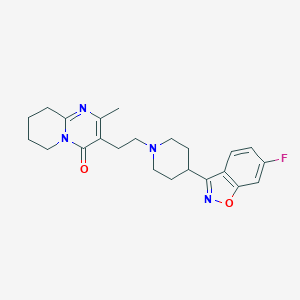

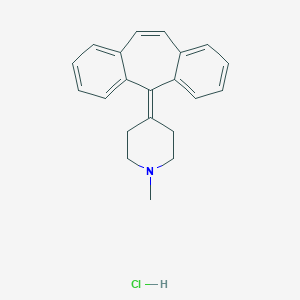

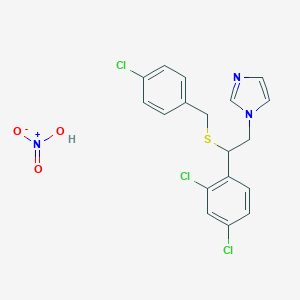

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.